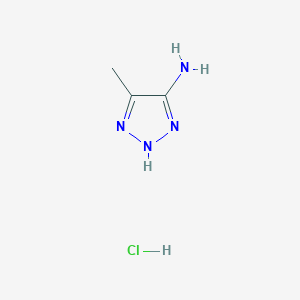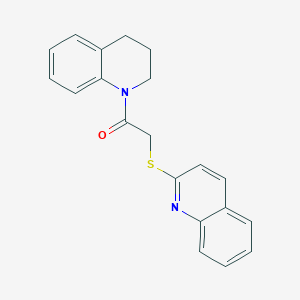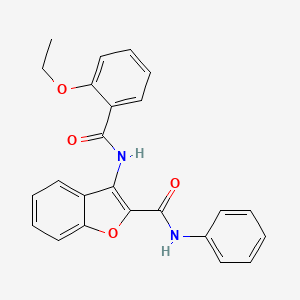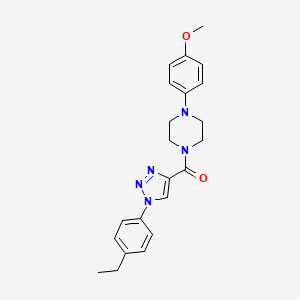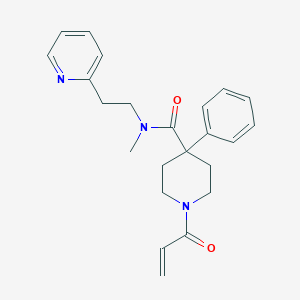
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide, also known as MPP+, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP+ is a highly toxic compound that is known to cause damage to the central nervous system. However, it has also been found to have certain beneficial effects when used in laboratory experiments.
作用机制
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ works by inhibiting the function of the mitochondrial complex I, which is responsible for the production of ATP in cells. This leads to a decrease in energy production and an increase in oxidative stress, which can cause damage to cells and tissues.
生化和生理效应
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress, the activation of apoptotic pathways, and the disruption of cellular energy metabolism. It has also been found to cause damage to the dopaminergic neurons in the substantia nigra, which is a characteristic feature of Parkinson's disease.
实验室实验的优点和局限性
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has several advantages when used in laboratory experiments, including its ability to induce oxidative stress and its potential applications in the study of neurological disorders. However, it also has several limitations, including its high toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+, including its potential applications in the development of new treatments for neurological disorders, its use as a tool for studying the effects of oxidative stress on the central nervous system, and its potential applications in the field of nanotechnology. Further research is needed to fully understand the mechanisms of action of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ and its potential applications in scientific research.
In conclusion, N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide, or N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+, is a highly toxic chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of apoptotic pathways. While N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has several advantages when used in laboratory experiments, it also has several limitations, including its high toxicity and the need for careful handling and disposal. Further research is needed to fully understand the mechanisms of action of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ and its potential applications in scientific research.
合成方法
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ is a complex process that requires careful attention to detail and safety precautions. The final product is a white crystalline powder that is highly toxic and must be handled with care.
科学研究应用
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has been used extensively in scientific research to study the effects of neurotoxicity and its potential applications in the treatment of neurological disorders. It has been found to be a useful tool for studying the effects of oxidative stress on the central nervous system and for investigating the mechanisms of cell death in neurons.
属性
IUPAC Name |
N-methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-21(27)26-17-13-23(14-18-26,19-9-5-4-6-10-19)22(28)25(2)16-12-20-11-7-8-15-24-20/h3-11,15H,1,12-14,16-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXVXNHVIOVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

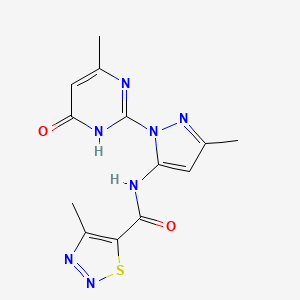
![2-(4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476982.png)
![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)
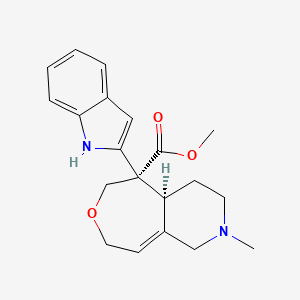
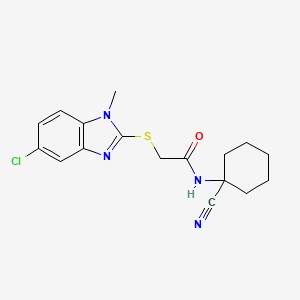
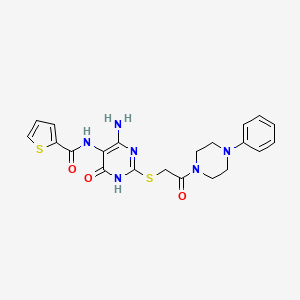
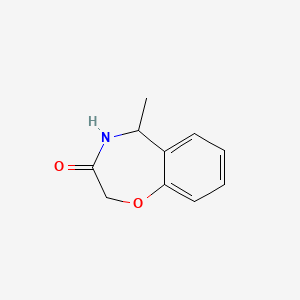
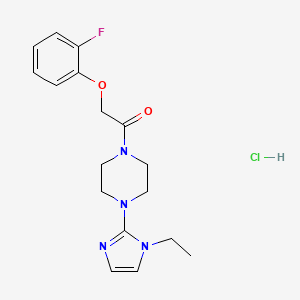
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
